2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
Description
2-(1H-Pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is a heterocyclic compound featuring a fused thiophene-thiopyran core substituted with a pyrrole group at position 2 and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c14-12(15)10-8-3-6-16-7-9(8)17-11(10)13-4-1-2-5-13/h1-2,4-5H,3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRYUMXCFLDGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the desired compound in moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thienothiopyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The medicinal applications of 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid primarily focus on its role as a bioactive compound with potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various human tumor cell lines. For instance, compounds related to this structure have shown low micromolar (µM) GI50 values in assays against cancer cells, suggesting their potential as anticancer agents .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been reported that related compounds can inhibit apurinic/apyrimidinic endonuclease 1 (APE1), which plays a crucial role in DNA repair mechanisms. Inhibitors targeting APE1 can enhance the efficacy of alkylating agents used in chemotherapy .
Materials Science Applications
In materials science, the unique properties of this compound derivatives are being explored for their potential use in organic electronics and photovoltaic devices.
Organic Photovoltaics
Research indicates that compounds with similar structures can serve as electron-donating materials in organic solar cells. Their ability to form stable thin films and exhibit suitable energy levels makes them candidates for enhancing the efficiency of organic photovoltaic devices .
Agricultural Chemistry Applications
The compound's derivatives are also being studied for their potential applications in agriculture.
Pesticidal Properties
Compounds derived from thieno[2,3-c]thiopyran structures have shown promise as agrochemicals with insecticidal and fungicidal properties. Their ability to disrupt biological processes in pests makes them potential candidates for developing new pesticides .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound derivatives:
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the DNA-binding activity of certain proteins, thereby affecting gene expression and cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs from Pyrrolo-Pyridine Carboxylic Acid Derivatives ()
The compounds below share a pyrrole-fused heterocyclic core with a carboxylic acid group, though their fused systems differ from the thieno-thiopyran scaffold:
Key Observations :
- Yield Trends : The unsubstituted derivative (10a) achieved the highest yield (95%), suggesting steric or electronic challenges in introducing substituents like Cl or OMe. The target compound’s pyrrol-1-yl group may similarly impact synthesis efficiency, though data are unavailable.
- Substituent Effects : Chloro (10b) and methoxy (10c) groups alter electronic properties, which could influence reactivity or binding in biological systems. The pyrrole substituent in the target compound may introduce π-stacking interactions or modulate solubility.
Comparison with Thieno-Pyridine Derivatives ()
4H,5H,6H,7H-Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride shares a thiophene-fused system but replaces the thiopyran ring with pyridine. Key differences include:
Implications :
- Electronic Properties : The thiopyran ring in the target compound may increase electron deficiency compared to pyridine, affecting interactions with biological targets or catalysts.
Biological Activity
2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid (CAS: 872103-29-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₃N₃O₂S₂
- Molecular Weight : 303.4 g/mol
- IUPAC Name : this compound
Research indicates that this compound acts primarily as a competitive inhibitor of ion channels in cells. This inhibition can lead to various downstream effects on cellular signaling pathways and metabolic processes. It has been utilized as a research tool for studying protein interactions and receptor biology .
Key Biological Activities
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against certain cancer cell lines.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to modulate inflammatory responses, indicating potential therapeutic applications in inflammatory diseases.
Study 1: Antiproliferative Activity
A study evaluated the effects of various pyrrole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against HepG-2 and EACC cell lines at concentrations of 100 and 200 µg/mL. The mechanisms were linked to the induction of apoptosis via caspase activation pathways .
Study 2: Inhibition of Pro-inflammatory Cytokines
Another research effort focused on the anti-inflammatory properties of pyrrole derivatives. The study found that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting that this compound might also possess similar properties. The docking studies confirmed favorable binding interactions with COX-2 enzymes .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 872103-29-2 | 303.4 g/mol | Inhibits ion channels; antiproliferative |
| Ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate | 1333824-44-4 | 293.40 g/mol | Anti-inflammatory; enzyme inhibition |
| N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide | Unknown | Unknown | Research tool for protein interactions |
Q & A
Q. What are the recommended synthetic routes for 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid, and what key intermediates should be prioritized?
- Methodological Answer :
The synthesis typically involves cyclocondensation of thiophene precursors with pyrrole derivatives. Key intermediates include:- Thiophene-acetic acid esters (e.g., ethyl 3-thiophene acetate) for constructing the thiopyran core via intramolecular cyclization .
- 1H-pyrrole-1-carbonyl chloride for introducing the pyrrole substituent via nucleophilic acyl substitution.
- Multi-step protocols involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to optimize regioselectivity, as seen in analogous thieno-pyridine syntheses .
- Purification : Use recrystallization or HPLC with acetonitrile/water gradients to isolate intermediates .
Q. How can researchers optimize the purity of this compound using chromatographic techniques, and what solvent systems are most effective?
- Methodological Answer :
- Reverse-phase HPLC with C18 columns and mobile phases like acetonitrile/water (70:30 v/v) is effective for separating polar impurities .
- Normal-phase silica chromatography with dichloromethane/methanol (95:5) resolves non-polar byproducts.
- Critical step : Pre-purify intermediates via acid-base extraction (e.g., using 1M HCl to remove unreacted amines) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound, and what spectral markers should be analyzed?
- Methodological Answer :
- 1H/13C NMR :
- Look for pyrrole proton signals at δ 6.2–6.8 ppm (multiplet) and thiopyran methylene protons at δ 3.5–4.0 ppm .
- Use DEPT-135 to distinguish CH₂ and CH₃ groups in the thiopyran ring .
- HRMS : Confirm molecular ion peaks with <2 ppm error (e.g., [M+H]+ at m/z 297.0452 for C₁₃H₁₂NO₂S₂) .
- 2D NMR (COSY, HSQC) : Resolve connectivity between the pyrrole and thiopyran rings .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory cytotoxicity data for this compound across different cancer cell lines?
- Methodological Answer :
- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
- Control for multidrug resistance (MDR) : Include P-glycoprotein inhibitors (e.g., verapamil) in assays with resistant cell lines, as MDR mechanisms can skew results .
- Validate purity : Contradictions may arise from impurities; re-test batches using LC-MS and correlate bioactivity with ≥95% purity .
Q. How does the electronic nature of substituents on the pyrrole ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Nitro or cyano substituents increase electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols.
- Electron-donating groups (EDGs) : Methyl or methoxy groups reduce reactivity, requiring harsher conditions (e.g., DCC/DMAP catalysis) .
- Monitor kinetics : Use in situ IR spectroscopy to track reaction progress and optimize substituent effects .
Q. What methodological approaches are recommended for studying the hydrolytic stability of the thiopyran ring under physiological conditions?
- Methodological Answer :
- Simulated biological media : Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C.
- Stability analysis : Use LC-MS to detect degradation products (e.g., ring-opened thiols or carboxylic acids) over 24–72 hours .
- Kinetic modeling : Apply first-order decay models to calculate half-life (t₁/₂) and identify pH-dependent degradation pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for the thiopyran ring closure step?
- Methodological Answer :
- Reaction monitoring : Use TLC or GC-MS to identify intermediates and optimize reaction time (overly long durations may degrade products) .
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize transition states. Evidence suggests DMF improves cyclization yields by 15–20% .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance ring closure efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
